molecular formula C16H23N5O4 B12175418 tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate

tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate

Cat. No.: B12175418
M. Wt: 349.38 g/mol
InChI Key: GIUSKRNDWUAIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyrazinylcarbonylglycyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate typically involves multiple steps. One common approach starts with the protection of piperazine using tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alk

Properties

Molecular Formula

C16H23N5O4

Molecular Weight

349.38 g/mol

IUPAC Name

tert-butyl 4-[2-(pyrazine-2-carbonylamino)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23N5O4/c1-16(2,3)25-15(24)21-8-6-20(7-9-21)13(22)11-19-14(23)12-10-17-4-5-18-12/h4-5,10H,6-9,11H2,1-3H3,(H,19,23)

InChI Key

GIUSKRNDWUAIEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=NC=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.